![molecular formula C21H25N3O B2353777 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide CAS No. 1448139-22-7](/img/structure/B2353777.png)
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide
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Description
“N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide” is a chemical compound that has received significant attention in the field of pharmaceutical and biomedical research. This compound belongs to the class of organic compounds known as benzamides .
Synthesis Analysis
The synthesis of pyrazole-based compounds, such as “N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide”, often involves the use of 5-aminopyrazoles as versatile synthetic building blocks . For instance, the condensation of 5-aminopyrazole with various bielectrophilic moieties results in the formation of pyrazoloazines .Scientific Research Applications
Anticancer Applications
The structure of this compound suggests that it could be used in the development of potent anticancer drugs . Some related compounds have shown promising results, with IC50 values ranging from 1.4 to 6.3 μM, exceeding the cytotoxic potential of the well-known metallodrug cisplatin .
Inhibition of Cell Migration and Invasion
In some studies, similar compounds have been shown to inhibit migration and invasion of certain cell types, such as A549 cells . This suggests potential applications in the treatment of diseases characterized by abnormal cell migration and invasion, such as cancer .
Cyclopropane Biosynthesis
The cyclopropyl group in this compound attracts wide interests in the fields of synthetic and pharmaceutical chemistry, and chemical biology because of its unique structural and chemical properties . This structural motif is widespread in natural products, and is usually essential for biological activities .
Enzyme Inhibition
Some related compounds have been used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
properties
IUPAC Name |
(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c25-21(13-10-16-6-2-1-3-7-16)22-15-18-14-20(17-11-12-17)24(23-18)19-8-4-5-9-19/h1-3,6-7,10,13-14,17,19H,4-5,8-9,11-12,15H2,(H,22,25)/b13-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXESIPHNRVFXAW-JLHYYAGUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CC=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide |
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